molecular formula C11H10N2O2 B1592867 3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)-acrylic acid methyl ester CAS No. 945029-05-0

3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)-acrylic acid methyl ester

Cat. No. B1592867
M. Wt: 202.21 g/mol
InChI Key: SWDITGRTPKJPDC-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)-acrylic acid methyl ester” is a derivative of 1H-Pyrrolo[2,3-b]pyridine . It has the empirical formula C9H8N2O2 and a molecular weight of 176.17 .

Scientific Research Applications

  • Fibroblast Growth Factor Receptor Inhibitors
    • Field : Cancer Therapy
    • Application : Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors. Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
    • Method : A series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 were developed .
    • Results : Among them, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively). In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .
  • 1H-Pyrrolo[2,3-b]pyridin-5-ylboronic Acid

    • Field : Chemical Synthesis
    • Application : This compound is used in chemical synthesis . It’s available for purchase from chemical suppliers, indicating that it may be used as a building block in the synthesis of more complex molecules .
    • Method : The specific methods of application would depend on the synthesis pathway being used .
    • Results : The outcomes would also depend on the specific reactions being carried out .
  • 2,3-Dihydro-1H-Pyrrolo[3,4-b]Quinolin-1-One Derivatives

    • Field : Antileishmanial Efficacy
    • Application : A series of uniquely functionalized 2,3,-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives were synthesized and evaluated for antileishmanial efficacy against visceral leishmaniasis (VL) .
    • Method : These compounds were synthesized in one to two steps by utilizing a post-Ugi modification strategy .
    • Results : The results of the antileishmanial efficacy evaluation are not provided in the available information .
  • 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid

    • Field : Chemical Synthesis
    • Application : This compound is used in chemical synthesis . It’s available for purchase from chemical suppliers, indicating that it may be used as a building block in the synthesis of more complex molecules .
    • Method : The specific methods of application would depend on the synthesis pathway being used .
    • Results : The outcomes would also depend on the specific reactions being carried out .
  • 2-(3-Pyridinyl)-1H-pyrrolo[2,3-b]pyridine

    • Field : Chemical Synthesis
    • Application : This compound is used in chemical synthesis . It’s available for purchase from chemical suppliers, indicating that it may be used as a building block in the synthesis of more complex molecules .
    • Method : The specific methods of application would depend on the synthesis pathway being used .
    • Results : The outcomes would also depend on the specific reactions being carried out .
  • 2-(2-Pyridinyl)-1H-pyrrolo[2,3-b]pyridine

    • Field : Chemical Synthesis
    • Application : This compound is used in chemical synthesis . It’s available for purchase from chemical suppliers, indicating that it may be used as a building block in the synthesis of more complex molecules .
    • Method : The specific methods of application would depend on the synthesis pathway being used .
    • Results : The outcomes would also depend on the specific reactions being carried out .

properties

IUPAC Name

methyl (E)-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-15-10(14)3-2-8-6-9-4-5-12-11(9)13-7-8/h2-7H,1H3,(H,12,13)/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWDITGRTPKJPDC-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CN=C2C(=C1)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CN=C2C(=C1)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80640140
Record name Methyl (2E)-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)-acrylic acid methyl ester

CAS RN

945029-05-0
Record name Methyl (2E)-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)-acrylic acid methyl ester
Reactant of Route 2
Reactant of Route 2
3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)-acrylic acid methyl ester
Reactant of Route 3
Reactant of Route 3
3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)-acrylic acid methyl ester
Reactant of Route 4
Reactant of Route 4
3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)-acrylic acid methyl ester
Reactant of Route 5
Reactant of Route 5
3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)-acrylic acid methyl ester
Reactant of Route 6
Reactant of Route 6
3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)-acrylic acid methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.